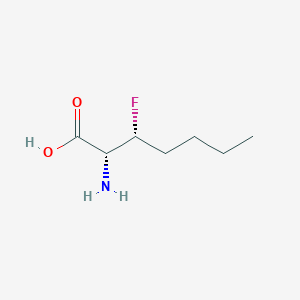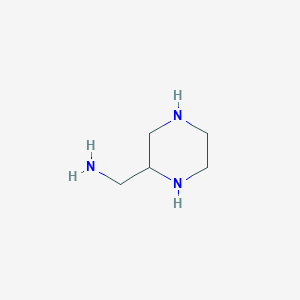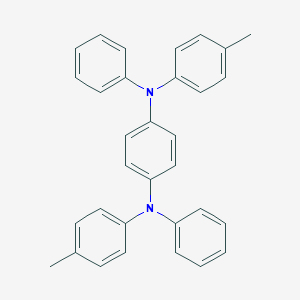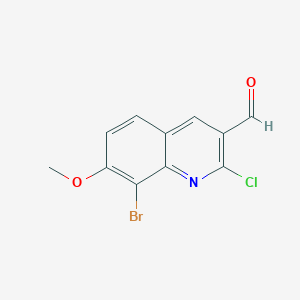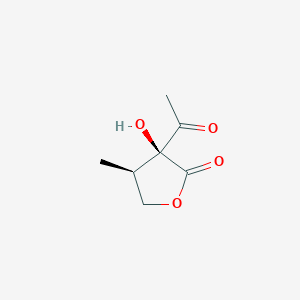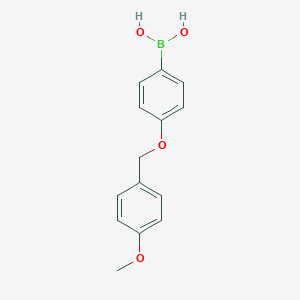
(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid
説明
(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that is presumed to have potential applications in organic synthesis and molecular recognition. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions, including Suzuki coupling and in the recognition of carbohydrates and other diol-containing molecules .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid, they offer insights into related compounds. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, as mentioned in one of the papers, could be a relevant reaction in the synthesis of methoxybenzyl-protected boronic acids. The use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids and its subsequent removal by DDQ suggests a potential pathway for introducing the methoxybenzyl group into the boronic acid structure .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. The presence of an ortho-substituent on the phenyl ring, as seen in related compounds, can influence the reactivity and binding properties of the boronic acid. For example, the ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in preventing the coordination of amines to the boron atom, thus enhancing the catalyst's effectiveness in amidation reactions .
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction, where they couple with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The ortho-substituent's electronic and steric effects can significantly affect the reactivity of boronic acids in such reactions. Additionally, boronic acids can participate in diol recognition, which is a non-covalent interaction that is useful in sensor applications and in the recognition of sugars and other diol-containing biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids like (4-((4-Methoxybenzyl)oxy)phenyl)boronic acid are influenced by their substituents. Electron-withdrawing or electron-donating groups can affect the acidity of the boronic acid, its solubility in various solvents, and its stability. The methoxy group is an electron-donating group, which could potentially increase the electron density on the boron atom, affecting the compound's reactivity and binding affinity. The ability of boronic acids to form reversible complexes with diols also depends on the pH of the environment, with neutral pH often being optimal for high-affinity diol recognition .
科学的研究の応用
-
Scientific Field: Molecular Biology
- Application : The 4-Methoxybenzyl (PMB) group is used in the preparation of protected phenolic ether intermediates for organic synthesis . This is particularly useful in molecular biology research, where proteolytic enzymes play a key role .
- Method of Application : Power ultrasound is used to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl), providing protected phenolic ether intermediates for organic synthesis . This process typically produces PMB-protected products within 15 minutes .
- Results : The use of ultrasound-promoted preparation and reactions of PMB-Cl demonstrates clear advantage in terms of efficiency when applied to the mild and selective protection of various multisubstituted phenols, including sensitive phenolic aldehydes .
-
Scientific Field: Organic Chemistry
- Application : The PMB ester, derived from the 4-Methoxybenzyl group, is increasingly being used in the synthesis of complex organic groups .
- Method of Application : The specific methods of application are not detailed in the source, but it mentions the increasing use of PMB esters in organic synthesis .
- Results : The use of PMB esters is expected to continue to increase in the future, particularly in medicinal and biological chemistry .
将来の方向性
特性
IUPAC Name |
[4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYGEGISTWJFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570182 | |
| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
156635-90-4 | |
| Record name | B-[4-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156635-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)
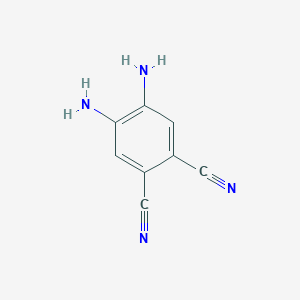

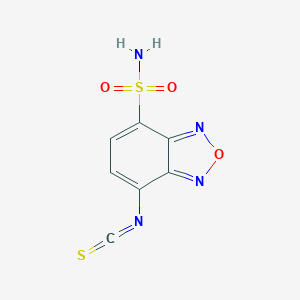
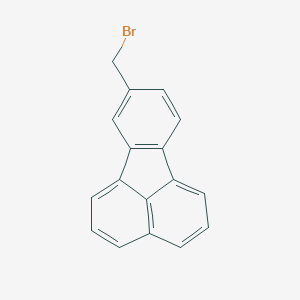
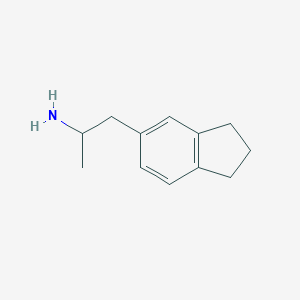
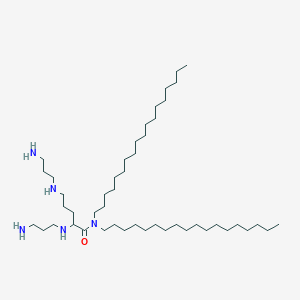
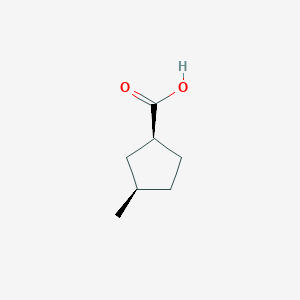
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
